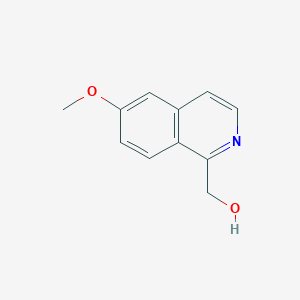
(6-Methoxyisoquinolin-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxyisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyisoquinolin-1-yl)methanol typically involves the reaction of 6-methoxyisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(6-Methoxyisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (6-Methoxyisoquinolin-1-yl)methanal.
Reduction: Reduction of the compound can yield (6-Methoxyisoquinolin-1-yl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: (6-Methoxyisoquinolin-1-yl)methanal
Reduction: (6-Methoxyisoquinolin-1-yl)methane
Substitution: Various substituted isoquinoline derivatives, depending on the substituent introduced.
科学的研究の応用
(6-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of (6-Methoxyisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
(1-Methoxyisoquinolin-3-yl)methanol: This compound has a similar structure but differs in the position of the methoxy group and the hydroxymethyl group.
(6,7-Dimethoxyisoquinolin-1-yl)methanol: This compound has an additional methoxy group at the 7-position, which can affect its chemical and biological properties.
Uniqueness
(6-Methoxyisoquinolin-1-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(6-methoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-6,13H,7H2,1H3 |
InChIキー |
BQAUXTLAAMYMNL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


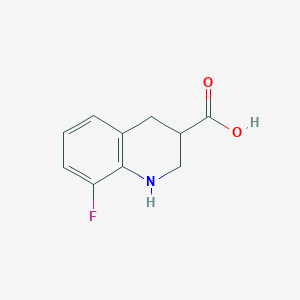

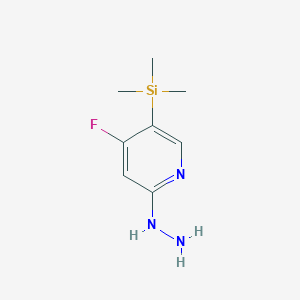
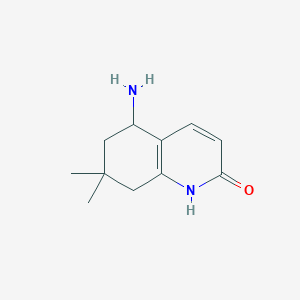

![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
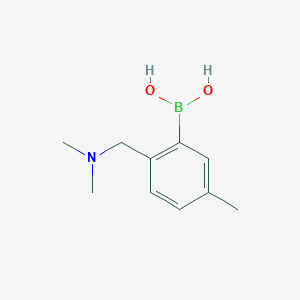

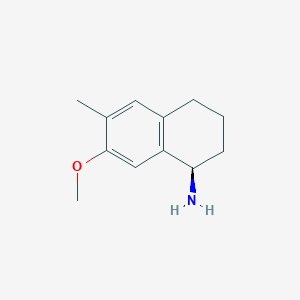
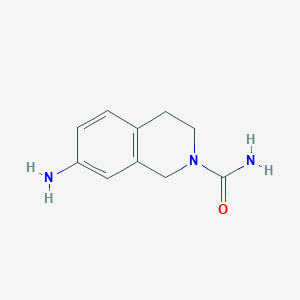
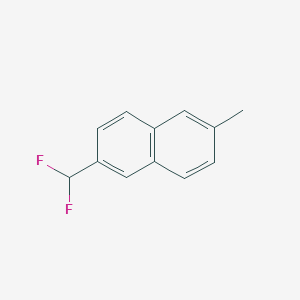
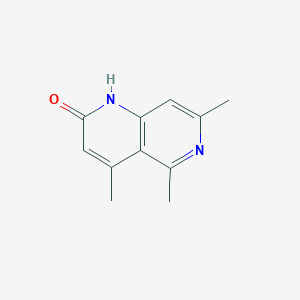
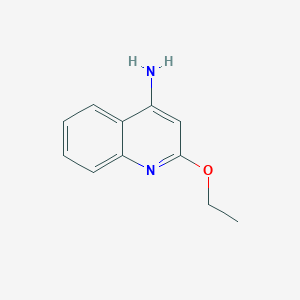
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
